molecular formula C18H20FNO2S B11801192 2-(4-Fluorophenyl)-1-tosylpiperidine

2-(4-Fluorophenyl)-1-tosylpiperidine

Cat. No.: B11801192
M. Wt: 333.4 g/mol
InChI Key: MLOZOTGUWIULBS-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-tosylpiperidine is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 4-fluorophenyl group and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-tosylpiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 4-fluorophenyl group. This can be achieved using a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-tosylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2-(4-Fluorophenyl)-1-tosylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-tosylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-1-tosylpiperidine is unique due to the presence of the tosyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the tosyl group plays a crucial role.

Biological Activity

2-(4-Fluorophenyl)-1-tosylpiperidine is a synthetic organic compound notable for its unique structural characteristics, including a piperidine ring, a tosyl group, and a para-fluorophenyl moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, which may include interactions with various biological targets.

  • Molecular Formula : C15H16FNO2S
  • Molecular Weight : Approximately 295.37 g/mol

The presence of the tosyl group enhances the compound's reactivity, making it a valuable tool in synthetic organic chemistry and biological studies. The fluorophenyl group may also influence the compound's pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Initial studies suggest potential interactions with several biological targets:

  • Antimicrobial Activity : Preliminary investigations have shown that derivatives of piperidine compounds can exhibit antimicrobial properties. The incorporation of the tosyl group may enhance this activity by improving solubility and bioavailability.
  • Analgesic Effects : Similar piperidine derivatives have been studied for their analgesic properties. The structural modifications in this compound could lead to comparable effects, warranting further investigation.
  • Antitumor Potential : Some studies have explored the anti-cancer activity of structurally related compounds. The unique structural features of this compound may contribute to its efficacy against certain cancer cell lines .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
4-(4-Fluorophenyl)piperidinePiperidine ring with fluorophenylLacks tosyl group; primarily studied for analgesic effects.
1-(4-Fluorophenyl)piperazinePiperazine ring with fluorophenylDifferent ring structure; known for anxiolytic properties.
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-oneBicyclic structure with tosyl groupExplored for antimicrobial activity.
3-(Piperidin-1-ylsulfonyl)benzoic acidPiperidine and benzoic acid moietyContains carboxylic acid; studied for anti-inflammatory properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, providing insights into the potential applications of this compound:

  • Antimicrobial Studies : Research has shown that certain piperidine derivatives exhibit antimicrobial effects against various pathogens, suggesting that similar derivatives like this compound could be effective as antimicrobial agents .
  • Pharmacophore Modeling : A study employing pharmacophore modeling identified potential DNA gyrase inhibitors from a library of compounds, including those structurally related to piperidines. This indicates that this compound could be explored for its ability to inhibit bacterial DNA replication .
  • Cancer Cell Line Testing : In vitro studies on cancer cell lines have demonstrated that certain piperidine derivatives possess anti-cancer properties, which may extend to this compound due to its structural similarities with known active compounds .

Properties

Molecular Formula

C18H20FNO2S

Molecular Weight

333.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine

InChI

InChI=1S/C18H20FNO2S/c1-14-5-11-17(12-6-14)23(21,22)20-13-3-2-4-18(20)15-7-9-16(19)10-8-15/h5-12,18H,2-4,13H2,1H3

InChI Key

MLOZOTGUWIULBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC=C(C=C3)F

Origin of Product

United States

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